molecular formula C10H7ClFN3O2 B5258270 1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea

1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea

Cat. No.: B5258270
M. Wt: 255.63 g/mol
InChI Key: TZFOSMGRMYLSSA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chloro-4-fluorophenyl group and a 1,2-oxazol-3-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with isocyanates or carbamates. One common method includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-fluoronitrobenzene, is nitrated and then reduced to obtain 3-chloro-4-fluoroaniline.

    Formation of Urea Derivative: The 3-chloro-4-fluoroaniline is reacted with an isocyanate or carbamate under controlled conditions to form the urea derivative.

    Cyclization: The resulting urea derivative undergoes cyclization with hydroxylamine or a similar reagent to form the 1,2-oxazol-3-yl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The urea moiety can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation Products: Oxidized forms of the compound with additional functional groups.

    Cyclization Products: Heterocyclic compounds with varied ring structures.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: Used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)thiourea: Similar structure with a thiourea moiety instead of urea.

    1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)carbamate: Contains a carbamate group instead of urea.

    1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)amide: Features an amide group in place of the urea moiety.

Uniqueness: 1-(3-Chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-7-5-6(1-2-8(7)12)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFOSMGRMYLSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NOC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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